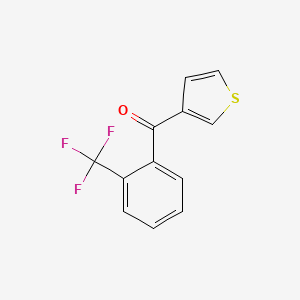

3-(2-Trifluoromethylbenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3OS/c13-12(14,15)10-4-2-1-3-9(10)11(16)8-5-6-17-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUBEOXTTUOKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641847 | |

| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-30-7 | |

| Record name | 3-Thienyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Thiophen-3-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene

An In-Depth Technical Guide to the Synthesis of 3-(2-Trifluoromethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(2-Trifluoromethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The primary challenge in synthesizing this compound lies in achieving regioselective functionalization at the C-3 position of the thiophene ring, as classical electrophilic substitution methods, such as the Friedel-Crafts acylation, overwhelmingly favor the C-2 position.[1] This document details a robust and efficient methodology centered on the use of organometallic reagents, specifically the Grignard reaction, to overcome this challenge. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the analytical characterization of the final product.

Introduction and Strategic Overview

Thiophene-based compounds are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials due to their unique physicochemical properties.[2][3][4] The incorporation of a trifluoromethyl (-CF3) group is also a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The target molecule, 3-(2-Trifluoromethylbenzoyl)thiophene, combines these valuable moieties, making it a significant building block for novel chemical entities.

The primary synthetic hurdle is the inherent reactivity of the thiophene ring. Electrophilic aromatic substitution reactions, the most common method for functionalizing aromatic rings, exhibit a strong preference for the C-2 and C-5 positions.[1] This regioselectivity is due to the greater stabilization of the cationic intermediate (the sigma complex) formed during attack at the C-2 position, which can be described by three resonance structures, compared to the two resonance structures available for C-3 attack.[1] A direct Friedel-Crafts acylation of thiophene with 2-trifluoromethylbenzoyl chloride would, therefore, yield almost exclusively the 2-isomer, making it an unsuitable pathway for our target.

To achieve the desired 3-substituted product, a strategy involving a pre-functionalized thiophene ring is necessary. By starting with a thiophene substituted at the 3-position, we can build the desired ketone with complete regiocontrol. The most direct and reliable approach involves the formation of a nucleophilic carbon at the C-3 position, which can then attack an electrophilic acylating agent. This retrosynthetic logic points towards an organometallic pathway.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule's central carbonyl group leads to a 3-thienyl nucleophile and a 2-trifluoromethylbenzoyl electrophile.

This analysis identifies 3-bromothiophene and 2-trifluoromethylbenzoic acid as ideal, commercially available starting materials. The key transformation is the formation of a Grignard reagent from 3-bromothiophene, followed by its acylation.

Recommended Synthetic Pathway: Grignard-based Acylation

This method is the most direct and field-proven strategy for this class of transformation. It involves two primary steps: the formation of 3-thienylmagnesium bromide and its subsequent reaction with 2-trifluoromethylbenzoyl chloride.

Principle and Causality

The Grignard reaction provides a powerful tool for C-C bond formation.[5][6] By reacting 3-bromothiophene with magnesium metal, the polarity of the C-3 carbon is inverted (umpolung) from electrophilic to strongly nucleophilic. This organomagnesium intermediate can then readily attack the electrophilic carbonyl carbon of an acyl chloride.[6] The use of an acyl chloride, such as 2-trifluoromethylbenzoyl chloride, is critical as it is highly reactive and prevents over-addition, a common side reaction with less reactive electrophiles like esters that can lead to tertiary alcohols.

The workflow is designed to ensure the stability and reactivity of the Grignard reagent, which is sensitive to moisture and air. The subsequent acylation is a robust and high-yielding transformation.

Reaction Mechanism and Workflow

The overall process can be visualized in two distinct stages.

Mechanism: The reaction proceeds via a standard nucleophilic acyl substitution. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final ketone product.

Detailed Experimental Protocol

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Iodine (crystal, for initiation)

-

2-Trifluoromethylbenzoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation (Grignard Reagent):

-

All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon).

-

To a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps to activate the magnesium surface.

-

Allow the flask to cool and add 50 mL of anhydrous THF.

-

Dissolve 3-bromothiophene (1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion (~5 mL) of the 3-bromothiophene solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate dry flask under an inert atmosphere, dissolve 2-trifluoromethylbenzoyl chloride (1.1 eq) in 50 mL of anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Slowly transfer the prepared Grignard reagent solution to the acyl chloride solution via cannula. Maintain the temperature at 0 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 50 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield 3-(2-Trifluoromethylbenzoyl)thiophene as a pure compound.[7]

-

Product Characterization

The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.

| Parameter | Expected Data |

| Appearance | White to off-white solid or pale yellow oil |

| Yield | 65-80% (typical range for this type of reaction) |

| ¹H NMR | Expect complex aromatic multiplets. Key signals would be for the three thiophene protons and four benzoyl protons. |

| ¹⁹F NMR | A sharp singlet corresponding to the -CF₃ group. |

| ¹³C NMR | A signal for the carbonyl carbon (~185-195 ppm), along with signals for the aromatic carbons of both rings. |

| IR (Infrared) | A strong C=O stretching band around 1650-1680 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of C₁₂H₇F₃OS. |

Alternative Synthetic Strategies

While the Grignard approach is highly effective, other modern cross-coupling reactions could also be employed, demonstrating the versatility of organometallic chemistry.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction could couple 3-thiopheneboronic acid with 2-trifluoromethylbenzoyl chloride.[8][9] This method is known for its tolerance of a wide range of functional groups and generally mild reaction conditions.[10][11] The catalyst system, typically involving a palladium source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄), would need to be optimized.[8]

-

Stille Coupling: This involves the reaction of an organotin reagent, such as 3-(tributylstannyl)thiophene, with the acyl chloride, catalyzed by palladium.[5][12] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts make this route less favorable for pharmaceutical applications.

Conclusion

The is best achieved by circumventing the regioselectivity limitations of classical electrophilic substitution. The recommended pathway, utilizing a Grignard reagent derived from 3-bromothiophene, provides a reliable, scalable, and high-yielding route to the desired product with complete regiocontrol. This foundational protocol allows researchers and drug development professionals to access this valuable building block for further chemical exploration. The principles outlined herein—leveraging pre-functionalized synthons and organometallic intermediates—represent a core tenet of modern synthetic strategy for constructing complex heterocyclic molecules.

References

- A Novel and Practical Synthetic Process for Fluopyram. Chinese Journal of Chemistry.

- Hartough, H.D., & Kosak, A.I. (1949). Acylation of thiophene. U.S. Patent 2,492,629.

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]

-

Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]

- Process for the preparation of pure thiophene derivatives. U.S. Patent 5,371,240.

-

Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI. Available at: [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]

- Process for the purification of thiophene. U.S. Patent 2,745,843.

-

Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research Publication and Reviews. Available at: [Link]

-

Synthesis and characterization of Thiophene fused arylbenzo[13][14]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Friedel-Crafts acylation. YouTube. Available at: [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. ResearchGate. Available at: [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. Available at: [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules. Available at: [Link]

-

Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. U.S. Patent 9,783,476.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime. WIPO Patent Application WO/2021/171301. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

-

Trihydrogermyl-substituted thiophenes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. espublisher.com [espublisher.com]

- 5. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(2-Trifluoromethylbenzoyl)thiophene

3-(2-Trifluoromethylbenzoyl)thiophene emerges as a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. Its structure is a deliberate amalgamation of three key pharmacophoric motifs: a thiophene ring , a well-established bioisostere for a phenyl group that can enhance metabolic stability and modulate electronic properties; a rigid ketone linker , characteristic of the benzophenone scaffold known to impart conformational constraint and facilitate strong protein-ligand interactions; and a 2-trifluoromethylphenyl group . The trifluoromethyl (CF₃) substituent is a cornerstone of modern drug design, often introduced to increase lipophilicity, block metabolic degradation, and improve binding affinity through unique electronic interactions.

This guide provides a comprehensive technical overview of 3-(2-Trifluoromethylbenzoyl)thiophene, designed for researchers and drug development professionals. We will delve into its physicochemical properties, provide a robust and mechanistically sound synthetic protocol, analyze its chemical reactivity, and explore its potential as a valuable scaffold for therapeutic agent discovery. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices to provide actionable, field-proven insights.

Physicochemical and Structural Characteristics

The fundamental properties of 3-(2-Trifluoromethylbenzoyl)thiophene define its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably predicted based on its constituent parts and data from closely related analogues.

| Property | Value / Description |

| IUPAC Name | (Thiophen-3-yl)(2-(trifluoromethyl)phenyl)methanone |

| CAS Number | 898771-30-7 |

| Chemical Formula | C₁₂H₇F₃OS |

| Molecular Weight | 256.25 g/mol |

| Appearance | Predicted to be an off-white to yellow solid or a viscous oil at room temperature. |

| Melting Point | Not reported. Expected to be higher than related liquid ketones like 2-acetylthiophene (9 °C) due to increased molecular weight and rigidity.[1] |

| Boiling Point | Not reported. Expected to be significantly >200 °C at atmospheric pressure. |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and virtually insoluble in water. |

Synthesis and Mechanistic Insights: A Regioselective Approach

Standard electrophilic substitution methods like Friedel-Crafts acylation on an unsubstituted thiophene ring overwhelmingly favor substitution at the 2-position (α-carbon) over the 3-position (β-carbon). This high regioselectivity is due to the superior stabilization of the cationic Wheland intermediate via resonance involving the sulfur heteroatom during attack at the α-position.[2] Therefore, synthesizing the 3-acyl isomer requires a more nuanced strategy that pre-installs functionality at the 3-position to direct the reaction.

The most reliable and controlled method involves the formation of a nucleophilic organometallic species at the C-3 position of the thiophene ring, followed by its reaction with an electrophilic acylating agent. A Grignard-based approach is a classic and effective choice.

Overall Synthetic Scheme

Detailed Experimental Protocol

This protocol is a self-validating system based on established organometallic chemistry principles.[3][4][5] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly reactive Grignard reagent.

Step 1: Formation of Thiophen-3-ylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents). A small crystal of iodine can be added as an initiator.

-

Initiation: Add a small portion of a solution of 3-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Gentle heating or sonication may be required to initiate the exothermic reaction, which is typically indicated by bubbling and the disappearance of the iodine color.

-

Grignard Formation: Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation results in a cloudy, grey-to-brown solution.

Step 2: Acylation with 2-(Trifluoromethyl)benzoyl Chloride

-

Cooling: Cool the freshly prepared Grignard reagent solution to -20 °C to -10 °C in an ice-salt or dry ice/acetone bath. This low temperature is critical for controlling the reactivity and preventing the common side reaction where a second equivalent of the Grignard reagent attacks the newly formed ketone product to yield a tertiary alcohol.[2][6]

-

Acyl Chloride Addition: Prepare a solution of 2-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold, stirring Grignard solution.

-

Reaction: Maintain the low temperature during the addition and allow the reaction to stir for an additional 1-2 hours at this temperature. Afterwards, allow the mixture to slowly warm to room temperature and stir for another 1-2 hours.

-

Quenching & Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(2-Trifluoromethylbenzoyl)thiophene.

Spectroscopic Characterization Profile (Predicted)

Verification of the final product structure relies on a combination of spectroscopic methods. The following are predicted signatures based on the known effects of the functional groups:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two distinct regions.

-

Thiophene Protons (δ 7.0-8.0 ppm): Three protons will be visible on the thiophene ring. The proton at C2 (adjacent to the sulfur and the acyl group) will likely be the most downfield. The protons at C4 and C5 will also appear in this aromatic region, with coupling constants characteristic of a 3-substituted thiophene.

-

Benzoyl Protons (δ 7.5-7.9 ppm): Four protons on the trifluoromethyl-substituted phenyl ring will appear as a complex multiplet pattern in the aromatic region.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbon (C=O): A distinct, deshielded signal is expected around δ 185-195 ppm.

-

Trifluoromethyl Carbon (CF₃): A quartet signal (due to coupling with fluorine, ¹JCF ≈ 270 Hz) is expected around δ 120-130 ppm.

-

Aromatic Carbons: Multiple signals will appear in the δ 120-145 ppm range corresponding to the carbons of the thiophene and phenyl rings.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band between 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone.[7]

-

Multiple bands in the 1600-1450 cm⁻¹ region for the C=C stretching vibrations of the aromatic rings.

-

Strong absorption bands in the 1320 cm⁻¹ and 1100-1140 cm⁻¹ regions due to the symmetric and asymmetric C-F stretching of the CF₃ group.

-

-

Mass Spectrometry (MS-EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 256.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as a peak at m/z = 171 for the [M - C₄H₃S]⁺ fragment (the trifluoromethylbenzoyl cation) and a peak at m/z = 111 for the [M - C₇H₄F₃O]⁺ fragment (the thienoyl cation).

-

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is dominated by the ketone functional group and the electron-deficient nature of the aromatic rings due to the electron-withdrawing acyl group.

-

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Complete deoxygenation to a methylene bridge can be achieved under harsher conditions, such as the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reduction.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For instance, reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will produce tertiary alcohols, providing a route to more complex, three-dimensional structures.

-

Electrophilic Aromatic Substitution (EAS): The benzoyl group is a meta-director and is strongly deactivating. Therefore, further electrophilic substitution on the thiophene ring will be challenging but would be directed primarily to the C5 position, which is the least deactivated position and is para to the point of attachment.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 3-(2-Trifluoromethylbenzoyl)thiophene itself, its structural components are prevalent in a multitude of pharmacologically active agents. This makes it a high-potential scaffold for library synthesis and screening.

-

Anticancer and Anti-inflammatory Activity: Thiophene-containing molecules are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[8][9][10] The benzothiophene core, a close analogue, is found in drugs like the 5-lipoxygenase inhibitor Zileuton and the selective estrogen receptor modulator Raloxifene. Many 3-acylbenzothiophenes have shown promise as cholinesterase inhibitors for Alzheimer's disease.[7]

-

Kinase Inhibition: The diaryl ketone (benzophenone) motif is a common scaffold in kinase inhibitors, where the two aromatic rings can occupy adjacent hydrophobic pockets in the ATP-binding site of an enzyme. The rigidified structure of the title compound makes it an attractive starting point for designing inhibitors of various protein kinases implicated in cancer and inflammatory diseases.

-

Metabolic Stability: The presence of the trifluoromethyl group is a proven strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.

Safety and Handling

As a research chemical, a full toxicological profile for 3-(2-Trifluoromethylbenzoyl)thiophene is not available. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Hazards of Precursors: The synthesis involves hazardous materials. 3-Bromothiophene is toxic and an irritant. Grignard reagents are highly reactive and pyrophoric upon contact with air or moisture. 2-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. All synthetic steps must be performed by trained personnel with appropriate engineering controls.

Conclusion

3-(2-Trifluoromethylbenzoyl)thiophene is a strategically designed molecule that combines the favorable properties of the thiophene, benzophenone, and trifluoromethyl motifs. While its direct synthesis presents a regiochemical challenge that precludes standard Friedel-Crafts acylation, a robust pathway via a 3-thienyl Grignard reagent provides controlled and selective access. Its chemical properties, particularly the reactivity of the ketone bridge, offer numerous avenues for further derivatization. Given the established pharmacological importance of its constituent scaffolds, 3-(2-Trifluoromethylbenzoyl)thiophene stands as a privileged and compelling core structure for the development of novel therapeutic agents, particularly in oncology and immunology.

References

-

Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). 3‐Methyl‐2‐butenylmagnesium Bromide/Chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

- Google Patents. (2012). Processes for producing 3-(methylthio) thiophene.

- Google Patents. (2017). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Retrieved from [Link]

-

Wikimedia Commons. (2012). File:Reaction of Benzoyl Chloride With an Excess of Methylmagnesium Bromide.png. Retrieved from [Link]

-

ResearchGate. (2004). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]

-

ResearchGate. (2004). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

-

DSpace@MIT. (2004). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]

-

Sci-Hub. (1996). Synthesis and Applications of 3‐Phenylthio‐2‐Sulfolenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylthiophene. Retrieved from [Link]

Sources

- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. rsc.org [rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3,4-Dimethoxyphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of Dabrafenib (CAS No. 898771-30-7)

This guide provides a comprehensive technical overview of Dabrafenib (formerly GSK2118436), a potent and selective inhibitor of BRAF kinases. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies. We will delve into the critical aspects of Dabrafenib's characterization, from its fundamental physicochemical properties to its mechanism of action and preclinical evaluation. The experimental protocols and data presented herein are synthesized from established methodologies to provide a robust framework for your own investigations.

Introduction: The Rationale for Targeting BRAF

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3][4] Hyperactivation of this pathway, often driven by genetic mutations, is a hallmark of many human cancers.[1][2] A significant portion of melanomas, colorectal carcinomas, and other malignancies harbor activating mutations in the BRAF gene, most commonly the V600E substitution.[1][5][6] This mutation renders the BRAF kinase constitutively active, leading to uncontrolled downstream signaling and tumor growth.[6][7]

Dabrafenib emerged as a therapeutic strategy to specifically target these mutated BRAF proteins, offering a more precise and potentially less toxic alternative to conventional chemotherapy.[5][7] This guide will walk you through the essential steps to characterize Dabrafenib's activity and elucidate its therapeutic potential.

Physicochemical and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its development. For Dabrafenib, this is crucial for formulation, analytical method development, and interpreting biological data.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |

| CAS Number | 898771-30-7 (as Dabrafenib free base) |

| Molecular Formula | C23H20F3N5O2S2[8] |

| Molecular Weight | 519.56 g/mol [8] |

Analytical Methodologies: Ensuring Purity and Identity

The integrity of any preclinical or clinical study hinges on the quality of the therapeutic agent. Here, we outline a standard protocol for the analytical characterization of Dabrafenib using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for purity assessment.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is designed to provide a robust and reproducible method for assessing the purity of a Dabrafenib sample. The choice of a C18 column is standard for molecules with moderate hydrophobicity like Dabrafenib. The gradient elution allows for the separation of potential impurities with varying polarities.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Expert Insight: The addition of formic acid improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 20% B

-

32-35 min: 20% B

-

-

-

Sample Preparation:

-

Dissolve Dabrafenib in a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Data Analysis:

-

Integrate the peak areas of all detected signals.

-

Calculate the purity of Dabrafenib as the percentage of the main peak area relative to the total peak area.

-

For a more comprehensive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. An LC-MS/MS method has been developed for the quantification of dabrafenib in plasma samples.[9][10]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of the RAF family of kinases.[5] Its therapeutic efficacy stems from its high selectivity for mutated BRAF, particularly BRAF V600E.[5]

The BRAF V600E-Driven Signaling Cascade

The following diagram illustrates the canonical MAPK pathway and the point of intervention for Dabrafenib.

In Vitro Characterization of Kinase Inhibition

To experimentally validate the inhibitory activity of Dabrafenib, a combination of biochemical and cell-based assays is employed.

Experimental Protocol: In Vitro Kinase Assay

This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of BRAF V600E.

-

Reagents:

-

Recombinant human BRAF V600E kinase.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP.

-

Substrate (e.g., inactive MEK1).

-

Dabrafenib stock solution (in DMSO).

-

-

Procedure:

-

Prepare a serial dilution of Dabrafenib in kinase buffer.

-

In a 96-well plate, combine the BRAF V600E enzyme, the Dabrafenib dilution (or DMSO as a vehicle control), and the MEK1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30 °C for a defined period (e.g., 30 minutes).

-

Terminate the reaction.

-

Quantify the phosphorylation of MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a phosphosensitive fluorescent probe.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the Dabrafenib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Protocol: Western Blot for Phospho-ERK (pERK)

This cell-based assay confirms that Dabrafenib's inhibition of BRAF translates to a downstream effect on the MAPK pathway within a cellular context. A reduction in the levels of phosphorylated ERK (pERK) is a key pharmacodynamic biomarker of BRAF inhibitor activity.[1]

-

Cell Culture and Treatment:

-

Culture a BRAF V600E-mutant melanoma cell line (e.g., A375) to 70-80% confluency.

-

Treat the cells with varying concentrations of Dabrafenib (and a DMSO vehicle control) for a specified time (e.g., 2 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against pERK and total ERK (as a loading control) overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Expert Insight: This normalization is critical to account for any variations in protein loading.

-

Pharmacological Profile: From Cell Proliferation to In Vivo Efficacy

The ultimate goal of a targeted therapy is to translate its molecular mechanism into a tangible anti-tumor effect. This section outlines the key assays to evaluate the pharmacological profile of Dabrafenib.

In Vitro Potency: Inhibition of Cancer Cell Growth

Experimental Protocol: Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of Dabrafenib on cancer cells.

-

Cell Seeding:

-

Seed a BRAF V600E-mutant cell line in a 96-well plate at a density that allows for logarithmic growth over the assay period.

-

-

Compound Treatment:

-

After allowing the cells to adhere overnight, treat them with a serial dilution of Dabrafenib.

-

-

Incubation:

-

Incubate the cells for 72 hours.

-

-

Viability Assessment:

-

Data Analysis:

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

-

Quantitative Data Summary:

The following table summarizes the reported in vitro potency of Dabrafenib against various kinases and cell lines.

| Target | Assay Type | IC50/GI50 (nM) | Reference |

| BRAF V600E | Kinase Assay | 0.8 | [5] |

| Wild-type BRAF | Kinase Assay | 3.2 | [5] |

| CRAF | Kinase Assay | 5.0 | [5] |

| A375 (BRAF V600E) | Cell Proliferation | <30 | [2] |

| SK-MEL-28 (BRAF V600E) | Cell Proliferation | <200 | [2] |

Expert Insight: The selectivity of Dabrafenib for mutant BRAF over wild-type BRAF and other kinases is a key determinant of its therapeutic window.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor activity of Dabrafenib in a more physiologically relevant setting, in vivo studies using xenograft models are essential.

Experimental Workflow: Murine Xenograft Study

In such studies, orally administered Dabrafenib has been shown to inhibit tumor growth, which correlates with the downregulation of pERK and the proliferation marker Ki-67, and the upregulation of the cell cycle inhibitor p27.[1]

Mechanisms of Resistance: A Critical Consideration

A significant challenge in targeted cancer therapy is the development of drug resistance. For BRAF inhibitors like Dabrafenib, several resistance mechanisms have been identified, primarily involving the reactivation of the MAPK pathway. These can include:

-

Mutations in downstream components: Activating mutations in NRAS or MEK1 can bypass the need for BRAF signaling.

-

BRAF amplification: Increased expression of the target protein can overcome the inhibitory effects of the drug.

-

Activation of alternative signaling pathways: Upregulation of parallel pathways, such as the PI3K/AKT pathway, can promote cell survival.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies. The combination of Dabrafenib with the MEK inhibitor Trametinib has been shown to improve clinical outcomes by providing a dual blockade of the MAPK pathway.[3][4]

Conclusion

The characterization of Dabrafenib is a multifaceted process that integrates analytical chemistry, biochemistry, and pharmacology. This guide has provided a framework for the systematic evaluation of this important anti-cancer agent. By employing the described methodologies and maintaining a keen awareness of the underlying biological principles, researchers can continue to advance our understanding of targeted therapies and contribute to the development of more effective treatments for cancer.

References

-

King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. [Link]

-

Ascierto, P. A., et al. (2013). Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opinion on Drug Discovery, 8(9), 1145-1156. [Link]

-

King, A. J., Arnone, M. R., Bleam, M. R., Moss, K. G., Yang, J., Fedorowicz, K. E., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

-

Ravali, B., & P, K. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 175-183. [Link]

-

ClinicalTrials.gov. (2020). Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. [Link]

-

Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ResearchGate. [Link]

-

Long, G. V., et al. (2024). Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma. The New England Journal of Medicine. [Link]

-

Gibney, G. T., & Zager, J. S. (2013). Dabrafenib and its potential for the treatment of metastatic melanoma. Expert Opinion on Pharmacotherapy, 14(13), 1787-1796. [Link]

-

Rai, S. K., et al. (2024). Probing Short-Range Interactions in Isostructural Hydrate and Perhydrate of Dabrafenib by Magic-Angle Spinning Solid-State NMR. ResearchGate. [Link]

-

PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. [Link]

-

Patel, P. B., & Sureliya, P. D. (2023). (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link]

-

ResearchGate. (2023). (PDF) SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

-

Nijenhuis, C. M., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 125, 246-252. [Link]

-

National Cancer Institute. (2015). Dabrafenib Plus Trametinib for Advanced Melanoma. [Link]

-

Kakadia, S., et al. (2018). IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. [Link]

-

Ciampa, M. G., et al. (2023). Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition. EMBO Molecular Medicine, 15(1), e16183. [Link]

-

Kumar, A., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 206, 114382. [Link]

-

Wikipedia. (n.d.). Dabrafenib. [Link]

-

Nijenhuis, C. M., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem mass spectrometry. DSpace@UMCG. [Link]

- Google Patents. (n.d.).

-

Hu-Lieskovan, S., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research, 21(5), 974-981. [Link]

-

Stewart, C. F., et al. (2021). Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. Clinical Cancer Research, 27(12), 3448-3460. [Link]

-

Su, F., et al. (2012). Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway. PLoS ONE, 7(12), e28973. [Link]

-

VJOncology. (2024). COMBI-AD: long-term follow-up of dabrafenib and trametinib in BRAF-mutated melanoma. [Link]

-

Value-Based Cancer Care. (2014). Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. [Link]

Sources

- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 3. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]

- 4. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dabrafenib - Wikipedia [en.wikipedia.org]

- 9. japsonline.com [japsonline.com]

- 10. japsonline.com [japsonline.com]

A Spectroscopic Guide to 3-(2-Trifluoromethylbenzoyl)thiophene: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(2-trifluoromethylbenzoyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this compound. In the absence of publicly available experimental spectra for 3-(2-trifluoromethylbenzoyl)thiophene, this guide utilizes high-quality predicted data, supported by experimental evidence from structurally analogous compounds, to provide a robust framework for its spectroscopic characterization.

Introduction: The Significance of 3-(2-Trifluoromethylbenzoyl)thiophene

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a benzoyl moiety, particularly one substituted with a trifluoromethyl group, can significantly modulate the electronic and steric properties of the thiophene core, influencing its biological interactions. The trifluoromethyl group, a common bioisostere for a methyl group, often enhances metabolic stability and binding affinity. Accurate structural confirmation through spectroscopic methods is a critical and foundational step in the research and development of such novel chemical entities. This guide serves as a detailed reference for the interpretation of the key spectroscopic features of 3-(2-trifluoromethylbenzoyl)thiophene.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of 3-(2-trifluoromethylbenzoyl)thiophene with the atom numbering scheme used for NMR spectral assignments is presented below.

Caption: Molecular structure of 3-(2-Trifluoromethylbenzoyl)thiophene with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. This section details the predicted ¹H, ¹³C, and ¹⁹F NMR data for 3-(2-trifluoromethylbenzoyl)thiophene.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-(2-trifluoromethylbenzoyl)thiophene is expected to show distinct signals for the protons on the thiophene and benzene rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and trifluoromethyl groups.

Table 1: Predicted ¹H NMR Data for 3-(2-Trifluoromethylbenzoyl)thiophene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 1H | H-2 |

| ~7.8-8.0 | m | 1H | H-5 |

| ~7.6-7.8 | m | 1H | H-4 |

| ~7.5-7.7 | m | 4H | H-3', H-4', H-5', H-6' |

Interpretation:

-

Thiophene Protons (H-2, H-4, H-5): The protons on the thiophene ring are expected to resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The H-2 proton, being adjacent to the sulfur atom and in conjugation with the carbonyl group, is predicted to be the most deshielded. The relative positions of H-4 and H-5 will be influenced by the through-space and through-bond effects of the benzoyl group.

-

Benzene Protons (H-3', H-4', H-5', H-6'): The four protons of the 2-trifluoromethylphenyl group will appear as a complex multiplet due to their close chemical shifts and spin-spin coupling. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons.

Comparative Analysis: The ¹H NMR spectrum of the analogous compound, 2-benzoylthiophene, shows signals for the thiophene protons in the range of 7.1-7.8 ppm and the benzoyl protons between 7.5 and 7.9 ppm. The presence of the trifluoromethyl group in the target molecule is expected to shift the signals of the adjacent benzene protons further downfield.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-(2-Trifluoromethylbenzoyl)thiophene

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | C=O |

| ~120-140 | Aromatic C |

| ~124 (q, ¹JCF ≈ 274 Hz) | CF₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, in the region of 185-190 ppm.

-

Aromatic Carbons: The carbon atoms of the thiophene and benzene rings will resonate in the typical aromatic region of 120-140 ppm. The specific chemical shifts will be influenced by the substituents.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant is characteristic of a CF₃ group.[1]

Comparative Analysis: In the ¹³C NMR spectrum of 2-benzoylthiophene, the carbonyl carbon appears around 188 ppm. For 2-(trifluoromethyl)benzophenone, the CF₃ carbon signal is observed as a quartet with a large coupling constant.[2] These observations support the predicted data for the target compound.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorine-containing compounds.

Table 3: Predicted ¹⁹F NMR Data for 3-(2-Trifluoromethylbenzoyl)thiophene

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Interpretation:

-

Trifluoromethyl Group (CF₃): A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(2-trifluoromethylbenzoyl)thiophene and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Set the appropriate spectral width and acquisition time. Acquire the ¹H NMR spectrum using a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Switch the nucleus to ¹³C. Use proton decoupling to simplify the spectrum. Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024) due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Switch the nucleus to ¹⁹F. Acquire the ¹⁹F NMR spectrum.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Perform phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Reference the spectra using an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 3-(2-Trifluoromethylbenzoyl)thiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1660-1680 | Strong | C=O stretch (ketone) |

| ~1580-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (CF₃) |

| ~1100-1200 | Strong | C-F stretch (CF₃) |

| ~850-750 | Strong | C-H out-of-plane bend |

Interpretation:

-

C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹ is the most characteristic feature and is indicative of the ketone carbonyl group.[3][4]

-

Aromatic C-H Stretch: Weaker bands above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic rings.

-

Aromatic C=C Stretch: Absorptions in the 1580-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the thiophene and benzene rings.[5]

-

C-F Stretch: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations.

-

C-H Out-of-Plane Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds.

Comparative Analysis: The IR spectrum of 2-benzoylthiophene shows a strong carbonyl absorption at approximately 1650 cm⁻¹.[6] For 2-(trifluoromethyl)benzophenone, strong C-F stretching bands are observed in the 1315 cm⁻¹ and 1130 cm⁻¹ regions.[2]

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Predicted major fragmentation pathways for 3-(2-Trifluoromethylbenzoyl)thiophene in mass spectrometry.

Comparative Analysis: The mass spectrum of 2-benzoylthiophene shows a prominent molecular ion peak at m/z 188 and a base peak at m/z 111, corresponding to the thenoyl cation. [6]The mass spectrum of 2-(trifluoromethyl)benzophenone displays a molecular ion at m/z 250 and significant fragments at m/z 181 ([M-CF₃]⁺) and m/z 105 (benzoyl cation). [2]

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization - EI)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 3-(2-trifluoromethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry. By integrating predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data with experimental observations from analogous compounds, a comprehensive and reliable framework for the structural characterization of this compound has been established. The provided protocols for data acquisition offer a standardized approach for experimental validation. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds, ensuring a high degree of scientific integrity in their research endeavors.

References

-

PubChem. (n.d.). 2-Benzoylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Benzoylthiophene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzophenone. Wiley-VCH. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21.

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved from [Link]

Sources

- 1. 2-Octyl thiophene based three ring mesogens: solid state 13C NMR and XRD investigations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. 2-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 2-Benzoylthiophene | C11H8OS | CID 67262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Analysis of 3-(2-Trifluoromethylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This guide provides a comprehensive technical analysis of 3-(2-Trifluoromethylbenzoyl)thiophene, a molecule of interest in medicinal chemistry. We will dissect the theoretical underpinnings and practical application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy for the unambiguous characterization of this compound. The causality behind spectral features, including chemical shifts and coupling constants, will be explained by considering the electronic effects of the thiophene ring, the carbonyl bridge, and the trifluoromethylbenzoyl moiety. This document serves as a practical reference for researchers, offering detailed experimental protocols and a thorough analysis of the expected spectral data.

Introduction and Structural Overview

3-(2-Trifluoromethylbenzoyl)thiophene is a ketone featuring a thiophene ring acylated at the 3-position with a 2-(trifluoromethyl)benzoyl group. Thiophene and its derivatives are prominent scaffolds in medicinal chemistry, valued for their versatile biological activities.[1] The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. Accurate and comprehensive structural analysis is therefore a critical first step in its evaluation.

NMR spectroscopy provides the most definitive evidence for the structure of such small molecules in solution. By analyzing the spectra from three key nuclei (¹H, ¹³C, and ¹⁹F), we can confirm the connectivity of every atom and establish the electronic environment with high precision.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme will be used.

Caption: Structure of 3-(2-Trifluoromethylbenzoyl)thiophene with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is typically the first experiment performed. It provides information on the number of distinct proton environments and their connectivity. For this molecule, we expect signals from the three protons on the thiophene ring and the four protons on the benzoyl ring.

Causality of Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift.[2]

-

Thiophene Protons (H2, H4, H5): The carbonyl group at C3 is a powerful EWG, significantly deshielding the adjacent protons.

-

H2 and H5: These protons are alpha to the sulfur atom and are generally the most downfield in a thiophene ring. The H2 proton is also ortho to the strongly deshielding acyl group, placing it furthest downfield. A similar compound, 3-acetylthiophene, shows its H2 proton at ~8.05 ppm.[3]

-

H4: This proton is beta to the sulfur and meta to the acyl group, experiencing less deshielding. It will therefore appear more upfield relative to H2 and H5.

-

-

Benzoyl Protons (H3', H4', H5', H6'): The trifluoromethyl (-CF₃) group is a strong EWG, while the carbonyl group also withdraws electron density from this ring.

-

The protons on this ring will exhibit a complex splitting pattern typical of a substituted aromatic system, generally appearing in the aromatic region of 7.0-8.5 ppm.

-

Predicted Coupling Constants (J)

Spin-spin coupling arises from the interaction of neighboring magnetic nuclei, causing signals to split. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the protons and their dihedral angle.[4]

-

Thiophene Ring:

-

³J(H4-H5): ~5.0 Hz (ortho coupling)

-

⁴J(H2-H5): ~3.0 Hz (meta coupling, "zigzag" pathway)

-

⁴J(H2-H4): ~1.2 Hz (meta coupling) These values are typical for 3-substituted thiophenes.[3]

-

-

Benzoyl Ring:

-

³J (ortho): ~7-8 Hz

-

⁴J (meta): ~2-3 Hz

-

⁵J (para): ~0.5 Hz The four protons will form a complex multiplet system due to these overlapping couplings.

-

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, these spectra require more acquisition time but provide invaluable structural detail.[5]

Causality of Chemical Shifts (δ)

Hybridization and electronegativity are the dominant factors influencing ¹³C chemical shifts.[5]

-

Carbonyl Carbon (C=O): This is the most deshielded carbon due to the double bond to an electronegative oxygen atom and will appear significantly downfield, typically in the range of 175-185 ppm.

-

Aromatic and Thiophene Carbons: These sp² hybridized carbons will appear between ~120-145 ppm. The carbons directly attached to the carbonyl group (C3, C6') and the trifluoromethyl group (C3') will be the most downfield in this region.

-

Trifluoromethyl Carbon (-CF₃): This carbon will be found around 120-130 ppm. Its key feature is not its chemical shift but its coupling to the three fluorine atoms.

Key Feature: ¹³C-¹⁹F Coupling

Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, its coupling to carbon is readily observed.[6]

-

¹J(CF₃): The carbon of the -CF₃ group will be split into a quartet by the three fluorine atoms. The coupling constant is large, typically ~275 Hz.[7]

-

²J(CCF₃): The carbon attached to the -CF₃ group (C3') will also be split into a quartet, but with a smaller coupling constant of ~30-40 Hz.[8]

-

Longer-range couplings (³J, ⁴J): These may also be observed, further complicating the aromatic region but providing definitive assignment evidence.[9]

Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[10]

-

Chemical Shift (δ): For a -CF₃ group attached to an aromatic ring, the chemical shift is typically in the range of -60 to -65 ppm relative to CFCl₃.[11] The precise shift is sensitive to the electronic environment and solvent polarity.[12][13]

-

Multiplicity: As there are no other fluorine atoms in the molecule, the three equivalent fluorine nuclei of the -CF₃ group will not split each other. Coupling to aromatic protons (⁴JHF and ⁵JHF) is usually too small to be resolved in a standard 1D spectrum. Therefore, the ¹⁹F NMR spectrum is expected to show a sharp singlet.

Summary of Predicted NMR Data

The following table summarizes the anticipated data for 3-(2-Trifluoromethylbenzoyl)thiophene in a standard NMR solvent like CDCl₃.

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H2 | 8.0 - 8.2 | dd | ⁴J(H2-H4) ≈ 1.2, ⁴J(H2-H5) ≈ 3.0 |

| H5 | 7.5 - 7.7 | dd | ³J(H4-H5) ≈ 5.0, ⁴J(H2-H5) ≈ 3.0 | |

| H4 | 7.3 - 7.5 | dd | ³J(H4-H5) ≈ 5.0, ⁴J(H2-H4) ≈ 1.2 | |

| H3', H4', H5', H6' | 7.4 - 7.9 | m | - | |

| ¹³C | C=O | 178 - 182 | s | - |

| C2, C3, C4, C5 | 125 - 145 | s | - | |

| C1' - C6' | 125 - 140 | m | See C-F coupling notes | |

| -C F₃ | 122 - 126 | q | ¹J(CF) ≈ 275 | |

| ¹⁹F | -CF₃ | -62 to -64 | s | - |

Experimental Protocol & Workflow

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a logical experimental workflow.[14]

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[15][16]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[17] Add approximately 0.6-0.7 mL of the solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[16]

NMR Data Acquisition Workflow

The following workflow ensures a comprehensive analysis, starting with the most sensitive nuclei and using advanced techniques if necessary for full structural confirmation.

Caption: Recommended workflow for complete NMR analysis.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, showing cross-peaks between their signals. It would be used to definitively link H4 and H5 on the thiophene ring and to trace the connectivity within the complex benzoyl multiplet.[18]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is essential for assigning quaternary (non-protonated) carbons and for linking the thiophene and benzoyl fragments via correlations to the central carbonyl carbon.[18]

Conclusion

The NMR analysis of 3-(2-Trifluoromethylbenzoyl)thiophene is a multi-faceted process that leverages the unique strengths of ¹H, ¹³C, and ¹⁹F spectroscopy. A systematic approach, grounded in a solid understanding of the electronic effects governing chemical shifts and coupling constants, allows for the complete and unambiguous structural assignment of the molecule. The characteristic downfield signals of the thiophene H2 proton, the large ¹J(CF) coupling in the ¹³C spectrum, and the singlet in the ¹⁹F spectrum serve as key spectroscopic signatures. When combined with 2D correlation experiments, these techniques provide a self-validating system for structural confirmation, which is a cornerstone of chemical research and drug development.

References

-

Kiraly, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(21), 6296-6304. National Institutes of Health. Retrieved from [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131-140. National Institutes of Health. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

-

Kiraly, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Fuller, L. S., et al. (2008). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 13(6), 1257-1266. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2001). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Visible-Light-Mediated Photocatalytic Cross- Coupling of Acetenyl Ketones with Benzyl Trifluoroborate. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]

-

ResearchGate. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-